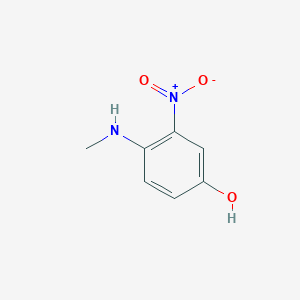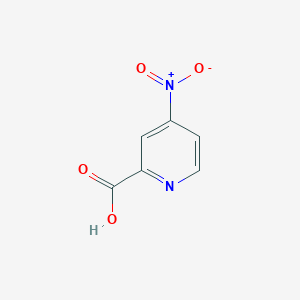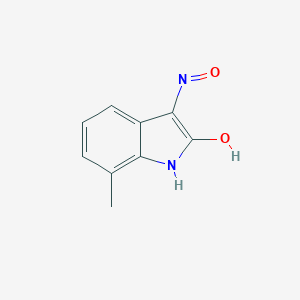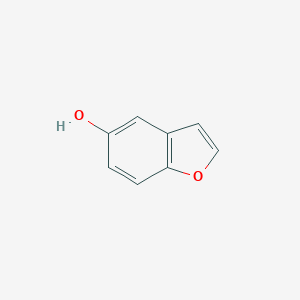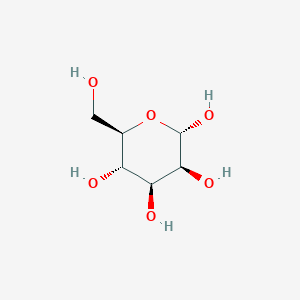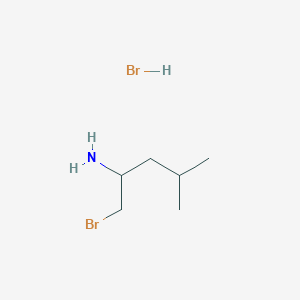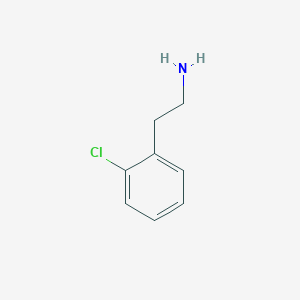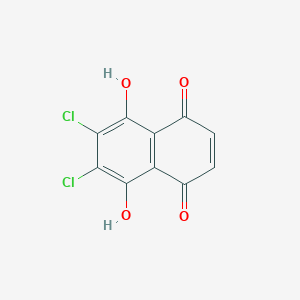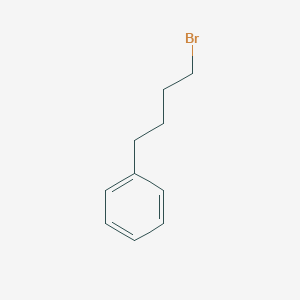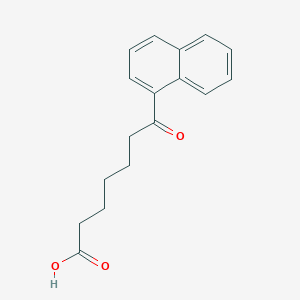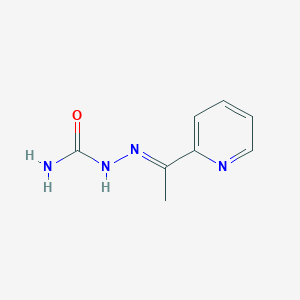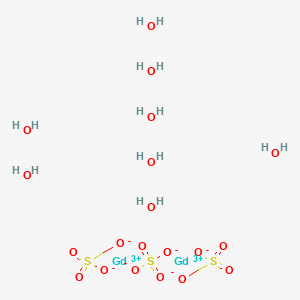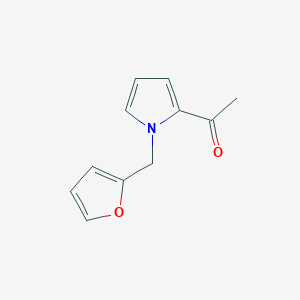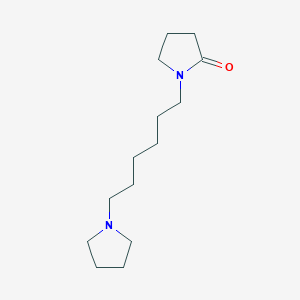
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-, also known as A-796,260, is a chemical compound that belongs to the class of synthetic opioids. It is a selective agonist of the mu-opioid receptor and has been found to have potent analgesic effects.
作用机制
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Activation of the mu-opioid receptor by 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
生化和生理效应
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been found to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have a lower potential for tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of opioid addiction and withdrawal. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been found to have a lower potential for respiratory depression, which is a common side effect of opioids.
实验室实验的优点和局限性
One of the main advantages of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- also has a potent analgesic effect, which makes it a useful tool for studying pain pathways. However, one limitation of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-. One potential direction is the development of analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- and its potential for the treatment of opioid addiction and withdrawal.
合成方法
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- involves the reaction of 1-(6-bromohexyl)pyrrolidine with 2-pyrrolidinone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-.
科学研究应用
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been extensively studied for its analgesic effects in preclinical models. It has been found to be highly selective for the mu-opioid receptor and has a potent analgesic effect in animal models of acute and chronic pain. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
属性
CAS 编号 |
14168-09-3 |
|---|---|
产品名称 |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- |
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC 名称 |
1-(6-pyrrolidin-1-ylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h1-13H2 |
InChI 键 |
NGYDKMMXCKGTNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
规范 SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
其他 CAS 编号 |
14168-09-3 |
同义词 |
1-(6-Pyrrolizinohexyl)-2-pyrrolidone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



